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Cat. No.: B195629 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Citalopram is a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment

of depression and other mood disorders. During its synthesis and storage, impurities can arise,

which must be monitored and controlled to ensure the safety and efficacy of the final

pharmaceutical product. One such potential impurity is 3-Oxo Citalopram, also known as

Citalopram Related Compound C. This application note provides a detailed protocol for the

quantitative analysis of 3-Oxo Citalopram in pharmaceutical formulations using High-

Performance Liquid Chromatography (HPLC).

The accurate quantification of impurities like 3-Oxo Citalopram is a critical aspect of quality

control in the pharmaceutical industry. This document outlines the necessary methodology,

including sample preparation, chromatographic conditions, and method validation parameters,

to ensure reliable and reproducible results.

Experimental Protocols
This section details a robust HPLC method for the quantification of 3-Oxo Citalopram in

citalopram tablets. The method is adapted from established and validated analytical procedures

for citalopram and its related substances.[1][2][3]
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Reference Standards: Citalopram Hydrobromide, 3-Oxo Citalopram

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered

and degassed)

Buffers: Phosphate buffer (pH 3.0)

Columns: Develosil ODS HG-5 RP C18, 5µm, 15cm x 4.6mm i.d. or equivalent[2]

Instrumentation: HPLC system with UV detection

Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of 3-
Oxo Citalopram.

Parameter Condition

Column
Develosil ODS HG-5 RP C18 (5µm, 15cm x

4.6mm i.d.)[2]

Mobile Phase
Acetonitrile : Phosphate buffer (pH 3.0) (20:80

v/v)[2]

Flow Rate 1.0 mL/min[2]

Detection Wavelength 239 nm[2]

Injection Volume 20 µL

Column Temperature Ambient

Run Time Approximately 15 minutes

Preparation of Solutions
2.3.1. Buffer Preparation (Phosphate buffer, pH 3.0) Dissolve a suitable amount of potassium

dihydrogen phosphate in HPLC grade water to obtain a desired concentration. Adjust the pH to

3.0 with phosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
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2.3.2. Mobile Phase Preparation Prepare the mobile phase by mixing acetonitrile and

phosphate buffer (pH 3.0) in a 20:80 (v/v) ratio. Degas the mobile phase by sonication before

use.[2]

2.3.3. Standard Stock Solution Preparation (Citalopram and 3-Oxo Citalopram) Accurately

weigh and dissolve an appropriate amount of Citalopram Hydrobromide and 3-Oxo Citalopram
reference standards in methanol to prepare individual stock solutions of known concentrations

(e.g., 100 µg/mL).

2.3.4. Working Standard Solution Preparation From the stock solutions, prepare a mixed

working standard solution containing Citalopram and 3-Oxo Citalopram at a suitable

concentration (e.g., 10 µg/mL of Citalopram and a lower, relevant concentration for 3-Oxo
Citalopram) by diluting with the mobile phase.

Sample Preparation from Pharmaceutical Tablets
Weigh and finely powder not fewer than 20 citalopram tablets.

Accurately weigh a portion of the powdered tablets equivalent to 25 mg of citalopram and

transfer it to a 25 mL volumetric flask.[2]

Add a suitable volume of methanol and sonicate for 15 minutes to ensure complete

dissolution of the active pharmaceutical ingredient and the impurity.[2]

Make up the volume to 25 mL with methanol.

Dilute a portion of this solution with the mobile phase to a final concentration within the linear

range of the method.

Filter the final solution through a 0.45 µm membrane filter before injection into the HPLC

system.[2]

Data Presentation
The following tables summarize the typical quantitative data obtained from the validation of an

HPLC method for citalopram and its impurities. While specific data for 3-Oxo Citalopram is not
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extensively published, the parameters for citalopram provide a strong indication of the

expected method performance.

Table 1: System Suitability Parameters
Parameter Acceptance Criteria Typical Result

Tailing Factor (for Citalopram

peak)
≤ 2.0 1.2

Theoretical Plates (for

Citalopram peak)
≥ 2000 > 3000

Relative Standard Deviation

(RSD) of replicate injections
≤ 2.0% < 1.0%

Table 2: Method Validation Data for Citalopram (as a
reference)

Parameter Typical Performance

Linearity Range 5 - 20 µg/mL[2]

Correlation Coefficient (r²) ≥ 0.999[2]

Limit of Detection (LOD) 0.416 µg/mL[2]

Limit of Quantification (LOQ) 1.324 µg/mL[2]

Accuracy (% Recovery) 98 - 102%

Precision (RSD) < 2%

Visualizations
The following diagrams illustrate the key workflows and relationships in the quantitative

analysis of 3-Oxo Citalopram.
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Caption: High-level experimental workflow for 3-Oxo Citalopram analysis.
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Caption: Detailed workflow for sample preparation from pharmaceutical tablets.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b195629?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b195629?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Citalopram

Oxidative Stress
(e.g., H₂O₂)

Other Degradation
Products

3-Oxo Citalopram

Click to download full resolution via product page

Caption: Simplified potential degradation pathway leading to 3-Oxo Citalopram.

Conclusion
The described HPLC method provides a reliable and robust approach for the quantitative

determination of 3-Oxo Citalopram in pharmaceutical formulations. Adherence to the detailed

protocol and proper method validation are essential for ensuring the accuracy and precision of

the results. This application note serves as a comprehensive guide for researchers and quality

control analysts involved in the analysis of citalopram and its related impurities, contributing to

the overall quality and safety of the final drug product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b195629#quantitative-analysis-of-3-oxo-citalopram-in-
pharmaceutical-formulations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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